14-Deoxy-17beta-hydroxyandrographolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

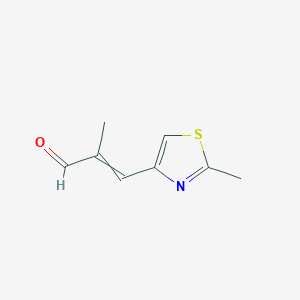

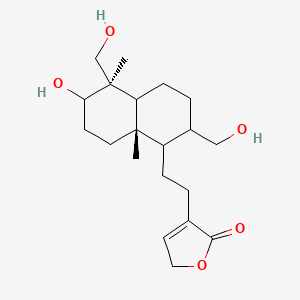

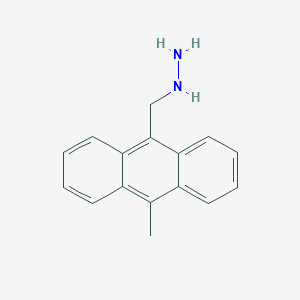

14-Deoxy-17beta-hydroxyandrographolide is an ent-labdane diterpenoid compound isolated from the aerial parts of Andrographis paniculata, a plant known for its medicinal properties . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-17beta-hydroxyandrographolide typically involves the acetylation of andrographolide, followed by selective deacetylation . The preparation of the key intermediate, 3,14,19-O-triacetyl andrographolide, is achieved by treating andrographolide with acetic anhydride and freshly fused zinc chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from Andrographis paniculata remains a primary source .

Chemical Reactions Analysis

Types of Reactions: 14-Deoxy-17beta-hydroxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Pyridinium dichromate is commonly used for the oxidation of andrographolide derivatives.

Reduction: Sodium borohydride can be employed for the reduction of specific functional groups.

Substitution: Acetic anhydride and zinc chloride are used in acetylation reactions.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives of andrographolide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-Deoxy-17beta-hydroxyandrographolide involves multiple pathways:

Antiviral Activity: Suppresses CXCR4 and CCR5 receptors to prevent viral entry.

Anticancer Activity: Induces apoptosis by activating p53 and regulating NF-κB, coupled with the Bax/Bcl-xl ratio.

Anti-inflammatory Activity: Suppresses NF-κB activation and COX-2 expression by targeting TBK1 via interactions with TLR3 and TLR4.

Comparison with Similar Compounds

14-Deoxy-17beta-hydroxyandrographolide is unique due to its specific structural features and biological activities. Similar compounds include:

Andrographolide: The parent compound with diverse pharmacological properties.

14-Deoxy-12-hydroxyandrographolide: Exhibits similar cytotoxic activities.

Neo-andrographolide: Another derivative with comparable biological activities.

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

4-[2-[(5R,8aS)-6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one |

InChI |

InChI=1S/C20H32O5/c1-19-9-7-17(23)20(2,12-22)16(19)6-4-14(11-21)15(19)5-3-13-8-10-25-18(13)24/h8,14-17,21-23H,3-7,9-12H2,1-2H3/t14?,15?,16?,17?,19-,20-/m0/s1 |

InChI Key |

LMOGEODVJJLYGW-ZFJXHIGWSA-N |

Isomeric SMILES |

C[C@@]12CCC([C@@](C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |

Canonical SMILES |

CC12CCC(C(C1CCC(C2CCC3=CCOC3=O)CO)(C)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)

![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)

![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)